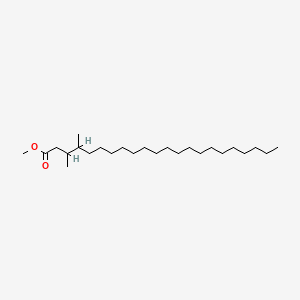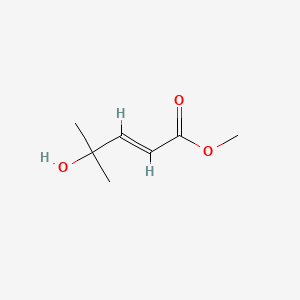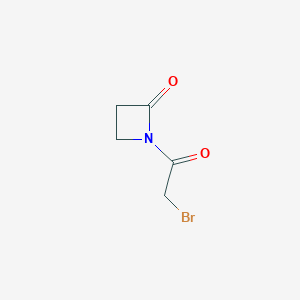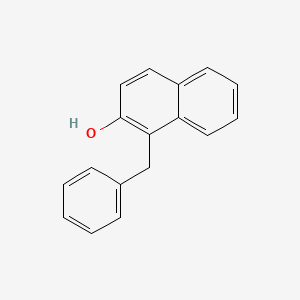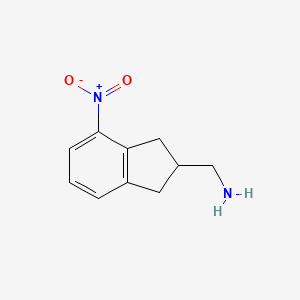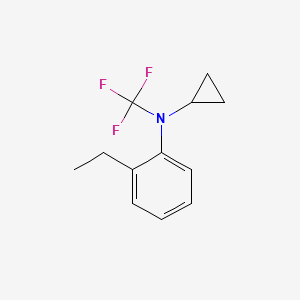
3-Propyl-2-hexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propyl-2-hexanol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom within a nine-carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Propyl-2-hexanol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of unsaturated hexane compounds such as 3-hexyne . This method typically involves the following steps:
Hydroboration: The addition of borane (BH3) to the unsaturated compound.
Oxidation: The subsequent oxidation of the boron-containing intermediate using hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound often involves the use of Grignard reagents. This method includes the reaction of a Grignard reagent with ethylene oxide to produce a primary alcohol containing two more carbon atoms than the original Grignard reagent .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Propyl-2-hexanol undergoes various chemical reactions, including:
Oxidation: Conversion to aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction to alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Formation of alkyl halides through reaction with hydrogen halides (HX) or thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: HX, SOCl2
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Alkyl halides
Applications De Recherche Scientifique
3-Propyl-2-hexanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and plasticizers
Mécanisme D'action
The mechanism of action of 3-Propyl-2-hexanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding, which influences its reactivity and interactions with other molecules. The hydroxyl group (-OH) can act as a nucleophile, participating in substitution and elimination reactions .
Comparaison Avec Des Composés Similaires
2-Hexanol: Another alcohol with a similar structure but different positioning of the hydroxyl group.
3-Methyl-2-pentanol: A structurally related compound with a methyl group substitution.
Comparison: 3-Propyl-2-hexanol is unique due to its specific carbon chain length and the position of the hydroxyl group. This structural arrangement influences its physical and chemical properties, making it distinct from other similar alcohols .
Propriétés
Numéro CAS |
51864-91-6 |
|---|---|
Formule moléculaire |
C9H20O |
Poids moléculaire |
144.25 g/mol |
Nom IUPAC |
3-propylhexan-2-ol |
InChI |
InChI=1S/C9H20O/c1-4-6-9(7-5-2)8(3)10/h8-10H,4-7H2,1-3H3 |
Clé InChI |
JXZORDPWPPTAMR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester](/img/structure/B13957301.png)

